molecular formula C20H35N3O3S B5039361 (2R*,6S*)-4-{[1-butyl-2-(cyclohexylsulfonyl)-1H-imidazol-5-yl]methyl}-2,6-dimethylmorpholine

(2R*,6S*)-4-{[1-butyl-2-(cyclohexylsulfonyl)-1H-imidazol-5-yl]methyl}-2,6-dimethylmorpholine

Cat. No. B5039361
M. Wt: 397.6 g/mol
InChI Key: WAMGKGGBEGVRIB-CALCHBBNSA-N
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Description

The compound seems to be a complex organic molecule. It contains a morpholine ring, which is a common feature in many pharmaceuticals . The morpholine ring in this compound is substituted with two methyl groups, making it a 2,6-dimethylmorpholine .


Physical And Chemical Properties Analysis

For 2,6-dimethylmorpholine, a component of the compound, it has a molecular weight of 115.18 g/mol, a melting point of -85°C, a boiling point of 140°C to 142°C, and a flash point of 41°C . It is a colorless liquid with a density of 0.9300g/mL and is miscible in water .

Safety And Hazards

2,6-Dimethylmorpholine is harmful if swallowed, causes severe skin burns and eye damage, and is harmful in contact with skin. It is also a flammable liquid and vapor .

properties

IUPAC Name

(2S,6R)-4-[(3-butyl-2-cyclohexylsulfonylimidazol-4-yl)methyl]-2,6-dimethylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H35N3O3S/c1-4-5-11-23-18(15-22-13-16(2)26-17(3)14-22)12-21-20(23)27(24,25)19-9-7-6-8-10-19/h12,16-17,19H,4-11,13-15H2,1-3H3/t16-,17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAMGKGGBEGVRIB-CALCHBBNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=CN=C1S(=O)(=O)C2CCCCC2)CN3CC(OC(C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCN1C(=CN=C1S(=O)(=O)C2CCCCC2)CN3C[C@H](O[C@H](C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H35N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R*,6S*)-4-{[1-butyl-2-(cyclohexylsulfonyl)-1H-imidazol-5-yl]methyl}-2,6-dimethylmorpholine

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